(2-Chlorophenyl)arsonic acid
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Overview
Description
(2-Chlorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsClO3. It is a derivative of arsonic acid where one of the hydrogen atoms is replaced by a 2-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The preparation of (2-Chlorophenyl)arsonic acid can be achieved through several synthetic routes. One common method involves the Bart reaction, which entails the interaction of a diazonium salt with an inorganic arsenic compound . Another method is the Bechamp synthesis, where arsonic acids are obtained as by-products . The Rosenmund synthesis also provides a route to arsonic acids by treating aryl halides with sodium or potassium arsenite .
Chemical Reactions Analysis
(2-Chlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the arsenic atom from a lower to a higher oxidation state.
Reduction: The arsenic atom can be reduced from a higher to a lower oxidation state.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chlorophenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Chlorophenyl)arsonic acid can be compared with other similar compounds, such as:
(E)-2-Chlorovinyl]arsonic acid: This compound has a similar structure but with a vinyl group instead of a phenyl group.
Arsonic acid: The simplest form of arsonic acids, without any substituents on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other arsonic acids.
Properties
CAS No. |
33781-24-7 |
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Molecular Formula |
C6H6AsClO3 |
Molecular Weight |
236.48 g/mol |
IUPAC Name |
(2-chlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsClO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
GUGCAIIPJMERPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[As](=O)(O)O |
Origin of Product |
United States |
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